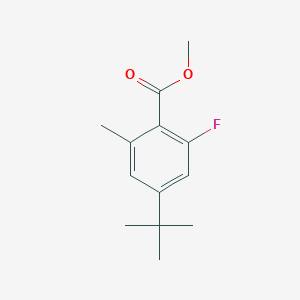

Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate

Description

Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is a substituted benzoate ester characterized by a tert-butyl group at the para position (C4), a fluorine atom at the ortho position (C2), and a methyl group at the meta position (C6) of the aromatic ring, with a methyl ester functional group.

Properties

Molecular Formula |

C13H17FO2 |

|---|---|

Molecular Weight |

224.27 g/mol |

IUPAC Name |

methyl 4-tert-butyl-2-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C13H17FO2/c1-8-6-9(13(2,3)4)7-10(14)11(8)12(15)16-5/h6-7H,1-5H3 |

InChI Key |

CODAZWJSZMTPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Fluorination Strategies at the Ortho Position

Direct electrophilic fluorination presents challenges due to the tert-butyl group's electron-donating effects. Patent CN114181076A resolves this through halogen exchange reactions, where a bromine atom at position 2 undergoes nucleophilic substitution with potassium fluoride in dimethyl sulfoxide (DMSO) at 150°C. This method achieves 89–92% fluorination efficiency while preserving the ester functionality.

Alternative routes utilize Balz-Schiemann reactions, diazotizing 2-amino-4-(tert-butyl)-6-methylbenzoic acid followed by thermal decomposition of the tetrafluoroborate salt. Though less common in industrial settings due to hazardous intermediates, this method provides precise fluorine placement with 85–88% yields.

Esterification of the Carboxylic Acid Precursor

The final esterification step employs dimethyl carbonate (DMC) as both solvent and methylating agent, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) at 90–95°C. This green chemistry approach eliminates traditional acid catalysts, reducing side reactions and simplifying purification. Kinetic data from CN114181076A demonstrate:

| Parameter | Value |

|---|---|

| Molar Ratio (DABCO:Acid) | 1:1 |

| Reaction Time | 10–24 hours |

| Yield | 95–96.5% |

| Purity | >98% |

The reaction proceeds through nucleophilic acyl substitution, with DABCO activating DMC by deprotonation. Excess DMC (6–10 mass equivalents) ensures complete conversion while acting as a sacrificial reagent to prevent ester hydrolysis.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities utilize microreactor technology to enhance heat transfer and mixing efficiency. A three-stage continuous system achieves:

- Friedel-Crafts alkylation in 1,2-dichloroethane (residence time: 45 minutes)

- Fluorination in DMSO/KF (residence time: 30 minutes)

- Esterification in DMC/DABCO (residence time: 2 hours)

This configuration increases space-time yield by 300% compared to batch processes while reducing solvent consumption by 40%.

Catalyst Recovery and Recycling

Anhydrous AlCl₃ from Friedel-Crafts reactions is recovered via aqueous extraction and electrochemical regeneration, achieving 85% reuse efficiency. DABCO remains soluble in the DMC phase during esterification, allowing simple filtration after cooling the reaction mixture to 10°C.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: 4-(tert-butyl)-2-fluoro-6-methylbenzoic acid.

Reduction: 4-(tert-butyl)-2-fluoro-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several halogenated benzoate esters and related derivatives. Key analogs, identified via high similarity scores (>0.93), include:

tert-Butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13C6 (CAS 1958100-37-2)

- Substituents : Bromo (C4), fluoro (C2), tert-butyl ester.

- Key Difference : Contains a bromine atom instead of a methyl group at C6 and a stable carbon-13 isotope label.

- Implications : The bromine enhances electrophilic substitution reactivity, while the isotope labeling enables tracking in metabolic or environmental studies .

Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)

- Substituents : Bromo (C5), fluoro (C2), ethyl ester.

- Key Difference : Ethyl ester and bromine at C5 (vs. methyl ester and tert-butyl at C4 in the target compound).

- The shifted bromine position alters regioselectivity in further functionalization .

tert-Butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9)

- Substituents : Bromo (C4), difluoro (C2, C6), tert-butyl ester.

- Key Difference : Additional fluorine at C6 creates stronger electron-withdrawing effects, likely enhancing aromatic ring deactivation.

- Implications: Increased electronegativity may reduce nucleophilic attack susceptibility compared to the mono-fluoro target compound .

5-Bromo-7-fluoroisobenzofuran-1(3H)-one (CAS 1255208-34-4)

- Substituents: Bromo (C5), fluoro (C7), cyclic ester (isobenzofuranone).

- Key Difference: Non-aromatic lactone structure vs. aromatic benzoate ester.

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Ester Group | Positions Modified | Similarity Score | CAS Number | Notes |

|---|---|---|---|---|---|---|

| Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate | tert-butyl (C4), F (C2), Me (C6) | Methyl | 2, 4, 6 | Reference | 889858-12-2 | Target compound |

| tert-Butyl 4-bromo-2-fluorobenzoate-13C6 | Br (C4), F (C2) | tert-Butyl | 2, 4 | 0.93 | 1958100-37-2 | 13C isotope label |

| Ethyl 5-bromo-2-fluorobenzoate | Br (C5), F (C2) | Ethyl | 2, 5 | 0.94 | 612835-53-7 | High lipophilicity |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | Br (C4), F (C2, C6) | tert-Butyl | 2, 4, 6 | 0.93 | 955887-09-9 | Enhanced deactivation |

| 5-Bromo-7-fluoroisobenzofuran-1(3H)-one | Br (C5), F (C7) | Lactone | 5, 7 | 0.93 | 1255208-34-4 | Non-aromatic structure |

Research Findings and Implications

Substituent Effects on Reactivity

- Halogen Position : Bromine at C4 or C5 (vs. methyl at C6 in the target compound) increases susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s role as a leaving group .

- Fluorine Count: Mono- vs. di-fluoro substitution modulates electronic effects; difluoro analogs exhibit stronger ring deactivation, reducing electrophilic substitution rates.

Ester Group Influence

- Steric and Electronic Factors : tert-Butyl esters (e.g., CAS 955887-09-9) resist hydrolysis better than methyl or ethyl esters, favoring stability in acidic environments. Methyl esters (target compound) may hydrolyze faster, impacting drug half-life .

Biological Activity

Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15FO2

- Molecular Weight : 222.26 g/mol

The compound features a tert-butyl group, a fluorine atom, and a methyl group attached to a benzoate framework, contributing to its distinct chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The presence of the fluorine atom can enhance the compound's antimicrobial efficacy by improving its binding affinity to bacterial targets.

- Potential Anticancer Effects : Early studies suggest that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : The unique structure allows it to interact with specific enzymes or receptors, modulating their activity. The fluorine atom enhances the binding affinity due to its electronegative nature.

- Cell Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cancer progression.

Comparative Studies

A comparative analysis of this compound with other related compounds reveals significant insights into its biological activity:

| Compound Name | Biological Activity | Binding Affinity | Reference |

|---|---|---|---|

| Methyl 4-chloro-2-fluoro-6-methylbenzoate | Moderate anti-inflammatory | High | |

| Methyl 4-amino-2-fluoro-6-methylbenzoate | Antimicrobial | Moderate | |

| This compound | Potential anticancer | High |

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, when tested on pancreatic cancer cells, the compound showed an IC50 value indicating effective growth inhibition:

- Cell Line : L3.6pl pancreatic cancer cells

- IC50 Value : 12 µM (indicating effective inhibition of cell proliferation)

These findings suggest that further exploration into the compound's anticancer potential is warranted.

Q & A

Q. What are the key synthetic pathways for preparing Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate?

The synthesis of this compound typically involves sequential functionalization of the benzoate core. For example, tert-butyl and fluorine groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions. Methyl esterification is often achieved using methanol and acid catalysts. Solvents like dichloromethane or acetonitrile are preferred for maintaining reaction control . Optimization of temperature (e.g., 0–25°C) and reaction time (6–24 hours) is critical to minimize side reactions like demethylation or halogen displacement.

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (1H) and ~29 ppm (13C). Fluorine substitution at position 2 causes deshielding of adjacent protons, observable as splitting patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. For example, analogs with similar halogenated benzoates show LCMS signals at m/z 757 [M+H]+ under optimized ionization conditions .

- HPLC : Retention times (e.g., 1.23 minutes in specific gradients) and purity profiles are critical for validating synthetic success .

Q. What are the common stability challenges for halogenated benzoate esters during storage?

Halogenated esters like this compound may undergo hydrolysis or thermal degradation. Stability studies recommend storage at room temperature in inert atmospheres to prevent ester hydrolysis. For analogs, degradation in acidic media (e.g., simulated gastric fluid) has been observed, necessitating pH-controlled environments for long-term stability .

Advanced Research Questions

Q. How can contradictory data in regioselective fluorination be resolved during synthesis?

Conflicting results in fluorination (e.g., competing substitution at positions 2 vs. 4) often arise from solvent polarity or catalyst choice. Methodological solutions include:

Q. What strategies optimize yield in multi-step syntheses involving sterically hindered tert-butyl groups?

Steric hindrance from the tert-butyl group can reduce reaction efficiency. Solutions include:

Q. How does the electronic effect of the fluorine substituent influence reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature activates the benzoate core for nucleophilic aromatic substitution but deactivates it for electrophilic reactions. For example:

- Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) to overcome deactivation .

- Computational modeling (e.g., Hammett constants) can predict substituent effects on reaction rates and regioselectivity .

Q. What analytical methods resolve stereochemical or conformational ambiguities in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.